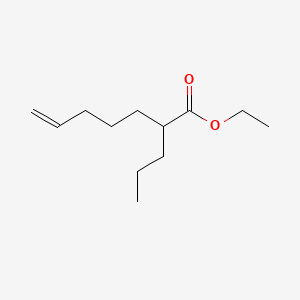

ethyl 2-propylhept-6-enoate

Description

Ethyl 2-propylhept-6-enoate is an ester derivative characterized by a hept-6-enoate backbone (a seven-carbon chain with a terminal double bond at position 6), a propyl substituent at the second carbon, and an ethyl ester group at the carboxylate terminus. The compound’s structure combines aliphatic chain flexibility with unsaturated functionality, making it a candidate for applications in organic synthesis, polymer chemistry, or flavor/fragrance industries.

Propriétés

IUPAC Name |

ethyl 2-propylhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKUUHNAMXPVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-propylhept-6-enoate can be synthesized through the esterification of 2-propylhept-6-enoic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-propylhept-6-enoate undergoes various chemical reactions, including:

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

Hydrolysis: 2-propylhept-6-enoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-propylhept-6-enoate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mécanisme D'action

The mechanism of action of ethyl 2-propylhept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

- Structural Differences: Ethyl 2-acetylheptanoate replaces the propyl group at position 2 with an acetyl moiety (CH₃CO-) and lacks the terminal double bond present in ethyl 2-propylhept-6-enoate .

- Physicochemical Properties :

- The acetyl group increases polarity compared to the hydrophobic propyl substituent, likely enhancing solubility in polar solvents.

- The absence of a double bond reduces reactivity toward oxidation or electrophilic addition.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

- Structural Differences: This compound features a triple bond (pent-2-ynoate), diphenyl substituents at position 5, and an additional ethoxycarbonyloxy group .

Ethyl Pyruvate

- Structural Simplicity: Ethyl pyruvate (pyruvate esterified with ethanol) is a smaller, α-keto ester with a three-carbon backbone .

- Reactivity Contrast: The α-keto group in ethyl pyruvate enables decarboxylation or nucleophilic attacks, whereas this compound’s reactivity is dominated by its terminal alkene and ester groups.

Data Table: Key Comparative Properties

Research Findings and Methodological Insights

- Synthetic Pathways: Ethyl esters are typically synthesized via Fischer esterification or nucleophilic acyl substitution. The presence of unsaturated bonds (e.g., hept-6-enoate) may require controlled conditions to avoid side reactions.

- Safety and Handling: Ethyl 2-acetylheptanoate’s non-hazardous classification suggests that similar aliphatic esters may exhibit low toxicity, though the terminal alkene in this compound could necessitate precautions against polymerization or oxidation.

Activité Biologique

Ethyl 2-propylhept-6-enoate is an ester compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 157501-10-5 |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | OVKUUHNAMXPVOF-UHFFFAOYSA-N |

This compound can be synthesized through the esterification of 2-propylhept-6-enoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method is common in both laboratory and industrial settings, emphasizing efficiency and yield optimization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester functional group can undergo hydrolysis, yielding the active acid form that may engage in biological pathways.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This could position the compound as a candidate for therapeutic applications in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : There is emerging evidence suggesting that this compound may induce cytotoxic effects in various cancer cell lines, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Study 2: Anti-inflammatory Potential

Research conducted at a university laboratory investigated the anti-inflammatory effects of this compound in vitro. The compound was found to reduce the expression of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions.

Study 3: Cytotoxicity in Cancer Cell Lines

A recent study published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ethyl 2-propylhept-6-enoate, and what catalytic systems are most effective?

- Methodological Answer : The compound is synthesized via esterification of 2-propylhept-6-enoic acid with ethanol, typically using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes include transesterification or Claisen condensation, depending on precursor availability. Key parameters include temperature control (80–120°C) and anhydrous conditions to minimize hydrolysis. Purification often involves fractional distillation or column chromatography. For reproducibility, ensure stoichiometric ratios are optimized and reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expected signals include a triplet (δ ~0.9 ppm) for the terminal methyl group, a multiplet (δ ~1.2–1.6 ppm) for aliphatic protons, and a vinyl proton doublet (δ ~5.0–5.5 ppm) from the hept-6-ene moiety.

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (C=C stretch).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in peak splitting may indicate stereochemical impurities, necessitating further purification .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular dynamics) predict the solvent-dependent reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure and solvation effects. Solvent polarity impacts the stability of transition states in ester hydrolysis or olefin reactions. Use implicit solvent models (e.g., COSMO) to simulate dielectric environments. Compare computed activation energies with experimental kinetic data to validate predictions. Software like Gaussian or ORCA is recommended for such analyses .

Q. How can contradictions between experimental and computational data on the compound’s thermodynamic stability be resolved?

- Methodological Answer :

- Step 1 : Reassess computational parameters (e.g., basis set selection, solvent model accuracy) for systematic errors.

- Step 2 : Cross-check experimental calorimetric data (e.g., DSC for ΔHfusion) with computed Gibbs free energy values.

- Step 3 : Analyze potential isomerization or degradation during experiments via GC-MS. For example, the enoate group’s susceptibility to oxidation might skew stability measurements. Publish raw data and computational input files to enable peer validation .

Q. What crystallographic strategies (e.g., SHELXL refinement) elucidate the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in non-polar solvents (e.g., hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Address disorder in the propyl or ethyl chains using PART instructions. Compare derived bond lengths/angles with gas-phase DFT geometries to assess packing effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data across studies?

- Methodological Answer :

- Table 1 : Comparative Analysis of NMR Data

| Source | δ (Vinyl H, ppm) | δ (Ester CO, cm⁻¹) |

|---|---|---|

| Study A (2020) | 5.2 | 1738 |

| Study B (2023) | 5.4 | 1742 |

- Resolution : Differences may arise from solvent (CDCl₃ vs. DMSO-d6) or instrument calibration. Replicate experiments under standardized conditions and reference internal standards (e.g., TMS for NMR). Publish raw spectral files for transparency .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.